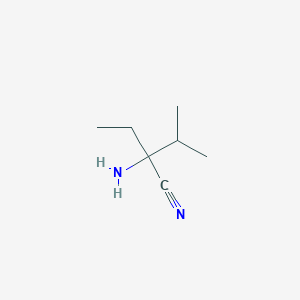

2-Amino-2-ethyl-3-methylbutanenitrile

Übersicht

Beschreibung

2-Amino-2-ethyl-3-methylbutanenitrile is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

It is known that nitriles can be converted to 1° amines by reaction with lialh4 . During this reaction, the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion. Once stabilized by a Lewis acid-base complexation, the imine salt can accept a second hydride to form a dianion .

Biologische Aktivität

2-Amino-2-ethyl-3-methylbutanenitrile (CAS Number: 1179705-68-0) is a nitrile-containing compound with significant potential in organic synthesis and biological applications. The presence of both amino and nitrile functional groups allows it to participate in various chemical reactions, making it a valuable intermediate in pharmaceutical and agrochemical development. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C₇H₁₄N₂. Its branched structure contributes to its unique reactivity profile. The compound is characterized by:

- An amino group () that can engage in hydrogen bonding and nucleophilic reactions.

- A nitrile group () that serves as a versatile functional group in organic synthesis.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound, including:

- Ritter Reaction : This method utilizes alkenes and nitriles in the presence of a strong acid catalyst to produce amino nitriles.

- Nucleophilic Substitution : The reaction of appropriate alkyl halides with cyanide sources can yield the desired compound.

These methods highlight the compound's accessibility for research purposes, further facilitating studies on its biological activity.

Pharmacological Properties

Research into the biological activity of this compound has revealed several key pharmacological properties:

- Antiproliferative Effects : In vitro studies suggest that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has shown potential in inhibiting the growth of human cancer cells, indicating its possible use as an anticancer agent.

- Neuroprotective Effects : Preliminary investigations indicate that compounds similar to this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

- Antioxidant Activity : The nitrile functional group is known to contribute to antioxidant properties, which can help mitigate oxidative stress in biological systems .

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have emerged based on related compounds:

- Radical Scavenging : The compound may act as a radical scavenger, neutralizing free radicals and reducing oxidative damage.

- Enzyme Modulation : It is hypothesized that the amino group can interact with various enzymes, potentially modulating their activity and influencing metabolic pathways.

Case Studies

Recent studies have focused on the application of this compound in different contexts:

- Cancer Research : A study demonstrated that derivatives of this compound inhibited cell proliferation in breast cancer cell lines, suggesting that it could serve as a lead compound for developing new anticancer therapies .

- Neuroprotection : Research has indicated that similar compounds exhibit protective effects against neuronal cell death induced by oxidative stress, hinting at their therapeutic potential for neurodegenerative disorders .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | CAS Number | Antiproliferative Activity | Neuroprotective Activity | Antioxidant Activity |

|---|---|---|---|---|

| This compound | 1179705-68-0 | Yes | Potential | Yes |

| 2-Amino-3-methylbutanenitrile | 10419137 | Moderate | Low | Moderate |

| (S)-3-Aminobutanenitrile | 1073666-54-2 | Yes | Moderate | Low |

This comparison illustrates that while this compound shows promising biological activities, further research is needed to fully elucidate its mechanisms and therapeutic applications.

Eigenschaften

IUPAC Name |

2-amino-2-ethyl-3-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-4-7(9,5-8)6(2)3/h6H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAWGWIRTJDOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.